3-butoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-BUTOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a butoxy group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction.
Incorporation of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine.
Substitution: The methoxy and butoxy groups can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the butoxy and thiophen-2-ylmethyl groups.
3-BUTOXYBENZAMIDE: Lacks the methoxyphenyl and thiophen-2-ylmethyl groups.
N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the butoxy and methoxyphenyl groups.
Uniqueness
The unique combination of functional groups in 3-BUTOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25NO3S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-butoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H25NO3S/c1-3-4-14-27-21-8-5-7-18(16-21)23(25)24(17-22-9-6-15-28-22)19-10-12-20(26-2)13-11-19/h5-13,15-16H,3-4,14,17H2,1-2H3 |
InChI Key |
RXIOWYKJMUWHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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